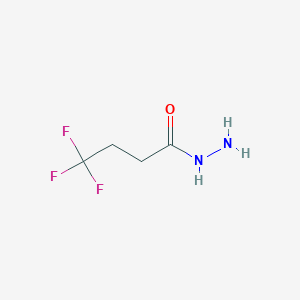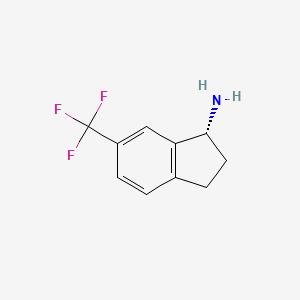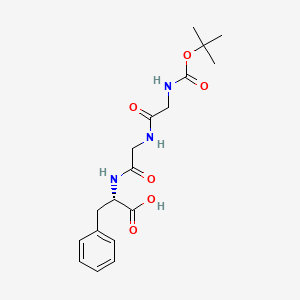
N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The synthesis of this compound involves the reaction of L-phenylalanine methylester with triethylamine and Boc anhydride in methanol .Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO4 . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The heat capacities of this compound were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Future research could focus on developing more efficient methods for the addition and removal of the Boc group, as well as exploring its use in the synthesis of other complex organic compounds.
Propiedades
Número CAS |
39621-73-3 |
|---|---|
Fórmula molecular |
C18H25N3O6 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)20-10-14(22)19-11-15(23)21-13(16(24)25)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t13-/m0/s1 |
Clave InChI |
ZNKXERAHRITSBL-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


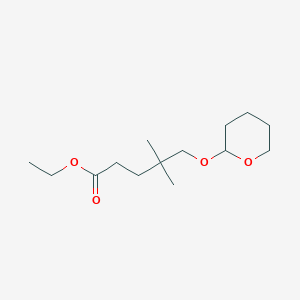
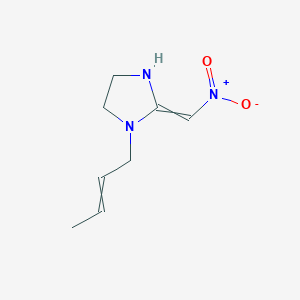
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)

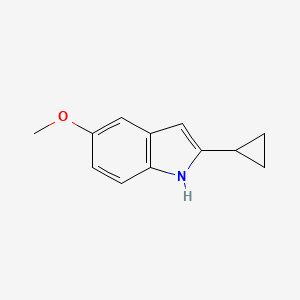
![5-({[tert-butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone](/img/structure/B8576013.png)
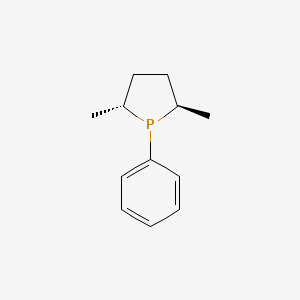

![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)
